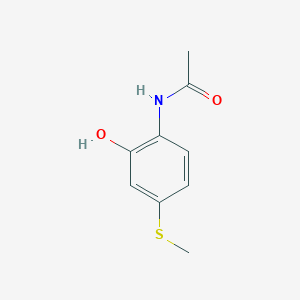
2-Hydroxy-5-methylthioacetanilide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Hydroxy-5-methylthioacetanilide, also known as Acetaminophen-thiosemicarbazone (ATSC), is a derivative of acetaminophen that has been shown to possess significant anti-inflammatory properties. ATSC has been studied for its potential use in treating a variety of inflammatory conditions, including rheumatoid arthritis, osteoarthritis, and other related disorders.
Mechanism Of Action
The exact mechanism of action of ATSC is not fully understood. However, studies have shown that it works by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme that is responsible for the production of inflammatory mediators.
Biochemical And Physiological Effects
Research has shown that ATSC possesses significant anti-inflammatory properties, which make it a promising candidate for the development of new anti-inflammatory drugs. It has been shown to reduce the production of inflammatory mediators, including prostaglandins and leukotrienes, which are involved in the inflammatory response.
Advantages And Limitations For Lab Experiments
ATSC has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, and it has been shown to possess significant anti-inflammatory properties. However, there are also some limitations to its use. For example, ATSC is not very soluble in water, which can make it difficult to work with in some experiments. Additionally, its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Future Directions
There are several potential future directions for research on ATSC. One area of focus could be on developing new formulations of ATSC that are more soluble in water, which would make it easier to work with in lab experiments. Another area of focus could be on further elucidating the mechanism of action of ATSC, which would help to better understand its anti-inflammatory properties. Additionally, research could be conducted to explore the potential use of ATSC in treating other inflammatory conditions, such as inflammatory bowel disease and psoriasis.
Synthesis Methods
The synthesis of ATSC involves the reaction of acetaminophen with thiosemicarbazide in the presence of a suitable catalyst. The resulting compound is then subjected to further purification steps to obtain pure ATSC.
Scientific Research Applications
ATSC has been extensively studied for its potential use in treating inflammatory conditions. Research has shown that ATSC possesses significant anti-inflammatory properties, which make it a promising candidate for the development of new anti-inflammatory drugs.
properties
CAS RN |
110479-60-2 |
|---|---|
Product Name |
2-Hydroxy-5-methylthioacetanilide |
Molecular Formula |
C9H11NO2S |
Molecular Weight |
197.26 g/mol |
IUPAC Name |
N-(2-hydroxy-4-methylsulfanylphenyl)acetamide |
InChI |
InChI=1S/C9H11NO2S/c1-6(11)10-8-4-3-7(13-2)5-9(8)12/h3-5,12H,1-2H3,(H,10,11) |
InChI Key |
IKPKDLXWMIYKLL-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=C(C=C(C=C1)SC)O |
Canonical SMILES |
CC(=O)NC1=C(C=C(C=C1)SC)O |
synonyms |
2-HAA-5-ME 2-hydroxy-5-methylthioacetanilide |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




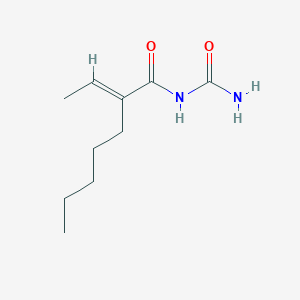
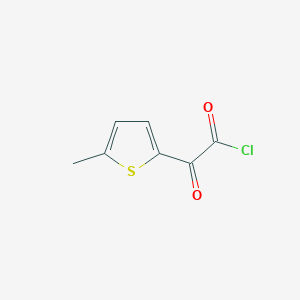
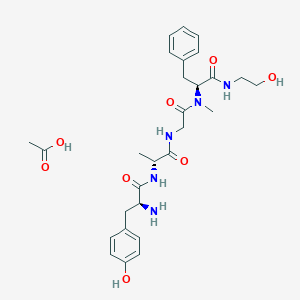
![2-chloro-N-[(4-sulfamoylphenyl)methyl]acetamide](/img/structure/B11575.png)
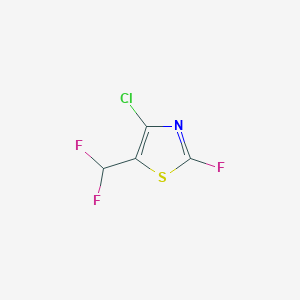
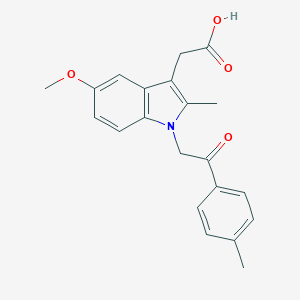
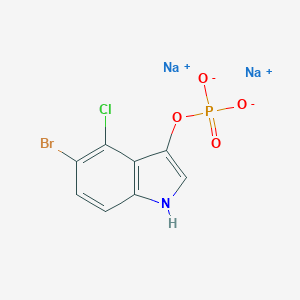
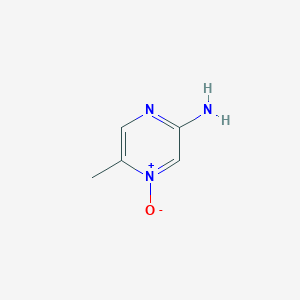
![6-amino-2-[[2-(2-aminopropanoylamino)-4-methylpentanoyl]amino]-N-(4-methyl-2-oxochromen-7-yl)hexanamide](/img/structure/B11583.png)
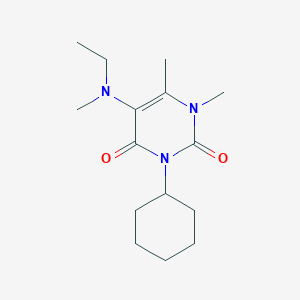
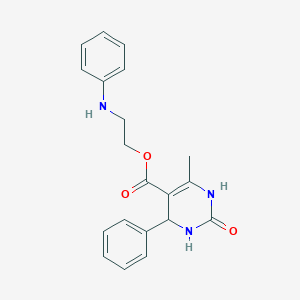

![3-methyl-N-(5,8,13,14-tetrahydro-5,8,14-trioxonaphth[2,3-c]acridin-6-yl)benzamide](/img/structure/B11589.png)